molecular formula C9H8BrF2NO2 B13517919 Ethyl 2-amino-4-bromo-3,5-difluorobenzoate

Ethyl 2-amino-4-bromo-3,5-difluorobenzoate

Cat. No.: B13517919
M. Wt: 280.07 g/mol
InChI Key: IZWMBXVQFIBJPK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-bromo-3,5-difluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and two fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-bromo-3,5-difluorobenzoate typically involves the esterification of 2-amino-4-bromo-3,5-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-amino-4-bromo-3,5-difluorobenzoic acid+ethanolacid catalystEthyl 2-amino-4-bromo-3,5-difluorobenzoate+water\text{2-amino-4-bromo-3,5-difluorobenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-4-bromo-3,5-difluorobenzoic acid+ethanolacid catalyst​Ethyl 2-amino-4-bromo-3,5-difluorobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-bromo-3,5-difluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester hydrolysis: The ester bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Ester hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with different functional groups replacing the bromine atom.

    Reduction: Ethyl 2-amino-3,5-difluorobenzoate.

    Ester hydrolysis: 2-amino-4-bromo-3,5-difluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-amino-4-bromo-3,5-difluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of photoactive materials and molecular switches due to its unique electronic properties.

    Organic Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-bromo-3,5-difluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromine, and fluorine groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Ethyl 2-amino-4-bromo-3,5-difluorobenzoate can be compared with other similar compounds such as:

    Ethyl 2-amino-4,5-difluorobenzoate: Lacks the bromine atom, which may result in different reactivity and applications.

    Ethyl 4-bromo-3,5-difluorobenzoate: Lacks the amino group, affecting its potential use in medicinal chemistry.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.

This compound stands out due to the combination of its functional groups, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C9H8BrF2NO2

Molecular Weight

280.07 g/mol

IUPAC Name

ethyl 2-amino-4-bromo-3,5-difluorobenzoate

InChI

InChI=1S/C9H8BrF2NO2/c1-2-15-9(14)4-3-5(11)6(10)7(12)8(4)13/h3H,2,13H2,1H3

InChI Key

IZWMBXVQFIBJPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1N)F)Br)F

Origin of Product

United States

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